molecular formula C12H26 B086300 3-Methylundecane CAS No. 1002-43-3

3-Methylundecane

Cat. No.: B086300
CAS No.: 1002-43-3
M. Wt: 170.33 g/mol
InChI Key: HTZWVZNRDDOFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

N-desmethyl Eletriptan has several scientific research applications, including:

Safety and Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-desmethyl Eletriptan involves the demethylation of eletriptan. This process can be achieved through various chemical reactions, including the use of reagents such as tert-butyl nitrite under solvent-free conditions . The reaction typically involves the removal of a methyl group from the nitrogen atom in the eletriptan molecule.

Industrial Production Methods

Industrial production of N-desmethyl Eletriptan follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and purity levels, making the compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-desmethyl Eletriptan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert N-desmethyl Eletriptan back to eletriptan.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of eletriptan, and substituted analogs of N-desmethyl Eletriptan .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyl Eletriptan is unique due to its specific formation as a metabolite of eletriptan and its distinct interaction with cytochrome P450 enzymes. This uniqueness makes it an important compound for studying the metabolism and pharmacokinetics of eletriptan, as well as for developing new therapeutic strategies for migraine treatment .

Properties

IUPAC Name

3-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWVZNRDDOFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862508
Record name 3-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-43-3
Record name Undecane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylundecane
Reactant of Route 2
Reactant of Route 2
3-Methylundecane
Reactant of Route 3
Reactant of Route 3
3-Methylundecane
Reactant of Route 4
Reactant of Route 4
3-Methylundecane
Reactant of Route 5
Reactant of Route 5
3-Methylundecane
Reactant of Route 6
Reactant of Route 6
3-Methylundecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.